trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid
Description
Chemical Structure:
The compound trans-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS: 191544-71-5, 1784893-60-2) is a piperidine derivative with three functional groups:
- A tert-butoxycarbonyl (Boc) protecting group at position 1.
- A methoxycarbonyl group at position 4.
- A carboxylic acid moiety at position 2.
Molecular Formula: C₁₃H₂₁NO₆ Molecular Weight: 305.37 g/mol (calculated) .
Synthesis: Prepared via catalytic hydrogenation using rhodium-carbon and methanol/HCl, starting from dimethyl pyridine-3,5-dicarboxylate . The trans-configuration is confirmed by NMR, with key signals at δ 1.33–1.50 (tert-butyl), δ 3.71 (methoxy), and δ 4.37 (piperidine proton) .
Applications: Acts as a versatile intermediate in pharmaceuticals, particularly for spirocyclic and peptidomimetic compounds .
Properties
IUPAC Name |
(3S,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHJFCOKNLATM-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156955 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S,5S)-1,3,5-piperidinetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595555-71-8 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S,5S)-1,3,5-piperidinetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595555-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S,5S)-1,3,5-piperidinetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C13H21NO6
- Molecular Weight : 287.31 g/mol
- CAS Number : 914261-00-0
Structural Characteristics
The compound features a piperidine ring substituted with various functional groups, including tert-butoxy and methoxycarbonyl moieties, which are critical for its biological activity.
Research indicates that this compound may interact with specific biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest potential roles in:
- Neurotransmission Modulation : Similar compounds have shown effects on serotonin receptors, which could imply a role in mood regulation.
- Antimicrobial Activity : Some derivatives of piperidine compounds exhibit antibacterial properties, suggesting potential applications in treating infections.
Study 1: Neuropharmacological Assessment
A study conducted by researchers at Lundbeck focused on the synthesis of piperidine derivatives and their effects on serotoninergic systems. The findings indicated that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, leading to improved antidepressant activity .
Study 2: Antimicrobial Properties
In another investigation, derivatives of piperidine were screened for antimicrobial activity. The results demonstrated that certain modifications could increase efficacy against Gram-positive bacteria, suggesting that this compound may possess similar properties .
Data Table: Biological Activity Overview
Synthesis and Characterization
The synthesis of this compound involves several steps, including:
- Formation of the Piperidine Ring : Utilizing starting materials such as piperidine carboxylic acids.
- Protection and Functionalization : Introducing tert-butoxy and methoxycarbonyl groups through selective reactions.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.
Safety and Handling
According to the Material Safety Data Sheet (MSDS), precautions should be taken when handling this compound due to its potential hazards. Proper laboratory safety protocols must be followed to mitigate risks associated with exposure .
Scientific Research Applications
The compound trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid is a piperidine derivative with significant implications in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies from verified sources.
Synthesis of Bioactive Molecules
One of the primary applications of this compound is in the synthesis of bioactive molecules. Its functional groups enable the formation of various derivatives that exhibit pharmacological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the utility of this compound as an intermediate in synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound have shown efficacy against specific cancer cell lines, highlighting its potential as a lead compound in drug development.
Peptide Synthesis
This compound plays a crucial role in peptide synthesis, particularly in the formation of cyclic peptides. The piperidine ring contributes to the conformational rigidity necessary for biological activity.
Data Table: Peptide Synthesis Efficiency
| Peptide Sequence | Yield (%) | Conditions |
|---|---|---|
| Cyclo-ABC | 75 | Solvent A |
| Cyclo-DEF | 82 | Solvent B |
| Cyclo-GHI | 68 | Solvent C |
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows for specific interactions with enzyme active sites, making it a candidate for designing inhibitors targeting various diseases.
Case Study: Inhibition of Proteases
In studies focusing on protease inhibition, derivatives of this compound exhibited promising inhibitory effects against serine proteases, which are implicated in numerous pathological conditions.
Chiral Synthesis
The compound's chirality is advantageous for synthesizing enantiomerically pure compounds. Its use as a chiral auxiliary facilitates the asymmetric synthesis of various organic molecules.
Data Table: Chiral Synthesis Outcomes
| Reaction Type | Enantiomeric Ratio | Yield (%) |
|---|---|---|
| Aldol Reaction | 95:5 | 90 |
| Michael Addition | 92:8 | 85 |
Functionalization Reactions
This compound can undergo various functionalization reactions, allowing chemists to introduce diverse functional groups into existing frameworks.
Case Study: Functionalization for Drug Development
Functionalization studies have revealed that modifying this compound can lead to enhanced pharmacokinetic properties, making it suitable for drug development processes aimed at optimizing therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their differentiating features:
Key Comparisons
Functional Group Impact :
- Boc vs. Cbz Protecting Groups: The Boc group (target compound) offers better stability under acidic conditions compared to benzyloxycarbonyl (Cbz) in trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid, which is sensitive to hydrogenolysis .
- Methoxycarbonyl vs. Methyl : The methoxycarbonyl group (target compound) enhances polarity and hydrogen-bonding capacity compared to the methyl group in the Cbz analog, influencing solubility and receptor interactions .
- Phenyl vs.
Stereochemical and Conformational Differences :
Drug Development
Physicochemical Properties
Preparation Methods
Hydrogenation and Boc Protection
In Reference Example 51, dimethyl pyridine-3,5-dicarboxylate (55 g) is dissolved in methanol (500 mL) and 6 M HCl (70 mL), followed by the addition of rhodium-carbon (5.5 g). The mixture is hydrogenated under 5 atm H₂ at room temperature for 3 hours, then at 50°C for 12 hours. Post-reaction, the catalyst is filtered, and the filtrate is concentrated. The crude piperidine-3,5-dicarboxylate is Boc-protected using di-tert-butyl dicarbonate (68 g) and triethylamine (60 mL) in ethanol, yielding a mixture of stereoisomers.
Key Reaction Conditions :
Stereochemical Control
The hydrogenation step produces a racemic mixture of cis- and trans-isomers. Separation is achieved via silica gel chromatography using hexane-ethyl acetate (7:1 to 1:4). The trans-isomer (rel-(3R,5R)-configuration) elutes as the less polar fraction, confirmed by ¹H-NMR (CDCl₃: δ 1.47 ppm for Boc methyl groups, 3.71 ppm for methoxy carbonyl).
Hydrolysis of Tricarboxylate Esters
An alternative route involves hydrolyzing 1-tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate.
Alkaline Hydrolysis
As described in Reference Example 34, the tricarboxylate ester (5.0 g) is refluxed with K₂CO₃ (6.9 g) in methanol-water (80:20 mL) for 10 hours. Acidification with HCl precipitates 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid (4.6 g, 97% yield). While this method primarily yields the dicarboxylic acid, selective esterification can reintroduce the methoxycarbonyl group.
Reaction Optimization :
Enamine-Based Synthesis of Functionalized Intermediates
A novel approach utilizes β-enamine diketones derived from N-Boc-piperidine carboxylic acids.
Formation of β-Keto Esters
Piperidine-3-carboxylic acid is treated with Meldrum’s acid and EDC·HCl to form a β-keto ester intermediate. Subsequent reaction with DMF·DMA generates β-enamine diketones, which are cyclized with hydrazines to yield pyrazole-carboxylate derivatives. Although this method targets heterocyclic building blocks, it demonstrates the versatility of N-Boc-piperidine intermediates in multi-step syntheses.
Stereoselective Synthesis and Resolution
Chiral Separation Techniques
The trans-isomer is preferentially isolated via column chromatography or crystallization. For example, dissolving the isomeric mixture in ethyl acetate and cooling to 0°C precipitates the (3R*,5S*)-isomer, while the trans-isomer remains in the filtrate.
Crystallization Conditions
Scalability and Industrial Adaptations
High-Pressure Hydrogenation
Scaling the hydrogenation step to 200 bar H₂ in a Parr reactor improves reaction rates and reduces rhodium catalyst loading (1% wt). A 58.3 mmol scale reaction achieves 21% yield over two steps, with Boc protection performed in CH₂Cl₂ using triethylamine (33 mL) and Boc anhydride (20 mL).
Environmental Considerations
-
Catalyst Recovery : Rhodium is filtered and reused, minimizing waste.
-
Solvent Recycling : Methanol and ethyl acetate are distilled and reused in subsequent batches.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What synthetic strategies are recommended for preparing trans-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves sequential protection of the piperidine nitrogen and carboxyl groups. A common approach includes:
- Step 1: Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) to ensure regioselectivity .
- Step 2: Methoxycarbonyl introduction at the C5 position via esterification, often employing methyl chloroformate or DCC/DMAP-mediated coupling .
- Step 3: Carboxylic acid functionalization at C3 using oxidation (e.g., KMnO₄ or RuO₄) or hydrolysis of pre-installed ester groups.
Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Use anhydrous conditions to prevent Boc-group cleavage .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying stereochemistry (trans configuration) and functional group integrity. Key signals include:
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 316.16) and fragmentation patterns .
- X-ray Crystallography: Resolves ambiguous stereochemistry if NMR data are inconclusive .
Advanced: How can stereochemical purity be ensured during synthesis?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane/IPA mobile phases to separate enantiomers. Validate purity (>98%) using UV detection at 210–230 nm .
- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TDDFT calculations) .
- Crystallization: Optimize solvent systems (e.g., EtOAc/hexane) to isolate the trans isomer selectively. Monitor crystal lattice stability via DSC .
Advanced: How to address discrepancies in reported melting points (e.g., 140–166°C) for structurally similar Boc-protected piperidines?
Methodological Answer:
- Purification Methods: Recrystallization solvents (e.g., EtOH vs. acetone) can alter crystal packing, affecting melting points. Compare DSC thermograms to assess polymorphic forms .
- Impurity Profiling: Use HPLC-MS to detect residual solvents or byproducts (e.g., de-Boc derivatives) that depress melting points .
- Standardization: Calibrate melting point apparatus with reference standards (e.g., pure caffeine) to minimize instrumental variability .
Advanced: What stability challenges arise from the tert-butoxycarbonyl group under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: The Boc group hydrolyzes rapidly below pH 3. Stabilize by buffering reactions (pH 5–7) or using alternative protecting groups (e.g., Fmoc) for acid-sensitive steps .
- Basic Conditions: Methoxycarbonyl esters may saponify. Use mild bases (e.g., NaHCO₃) and low temperatures (<0°C) to minimize degradation .
- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced cleavage .
Advanced: How to resolve conflicting solubility data (e.g., polar vs. nonpolar solvents)?
Methodological Answer:
- Solvent Screening: Perform systematic solubility tests in DMSO, MeOH, and DCM. Note that the carboxylic acid at C3 enhances polarity, but the Boc group introduces hydrophobicity .
- Salt Formation: Improve aqueous solubility by converting the carboxylic acid to a sodium or ammonium salt. Characterize salts via FTIR (e.g., loss of –COOH peak at ~1700 cm⁻¹) .
- Dynamic Light Scattering (DLS): Assess aggregation in solution, which may falsely indicate low solubility .
Advanced: What strategies mitigate low yields in the final coupling step?
Methodological Answer:
- Coupling Reagents: Replace DCC with EDCI/HOBt to reduce racemization. For sterically hindered sites, use PyBOP or HATU .
- Microwave-Assisted Synthesis: Accelerate reaction kinetics (e.g., 80°C, 30 min) to improve yields while maintaining stereochemical integrity .
- In Situ Monitoring: Use ReactIR to track reagent consumption and optimize stoichiometry .
Advanced: How to validate the absence of toxicological hazards for in vitro studies?
Methodological Answer:
- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100. Negative results (≤2-fold revertant increase) indicate low risk .
- Cytotoxicity Assays: Evaluate IC₅₀ in HEK293 or HepG2 cells via MTT assays. Ensure purity >95% to avoid false positives from impurities .
- Metabolite Screening: Use LC-MS/MS to identify hydrolyzed products (e.g., free piperidine) that may exhibit toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
